

Application Note: Development of Analytical Standards for 2-(3-Hydroxybenzyl)butyric acid

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Compound of Interest

Compound Name:	2-[(3-Hydroxyphenyl)methyl]butanoic acid
CAS No.:	328288-90-0
Cat. No.:	B1607635

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Abstract

This document provides a comprehensive guide for the development and validation of analytical standards for 2-(3-Hydroxybenzyl)butyric acid. As a novel compound of interest in pharmaceutical research, establishing a robust analytical standard is paramount for ensuring data integrity, reproducibility, and regulatory compliance. This guide outlines a multi-faceted approach, beginning with definitive structural elucidation and physicochemical characterization, followed by the development of a stability-indicating quantitative purity method using High-Performance Liquid Chromatography (HPLC). All protocols are designed to be self-validating and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.

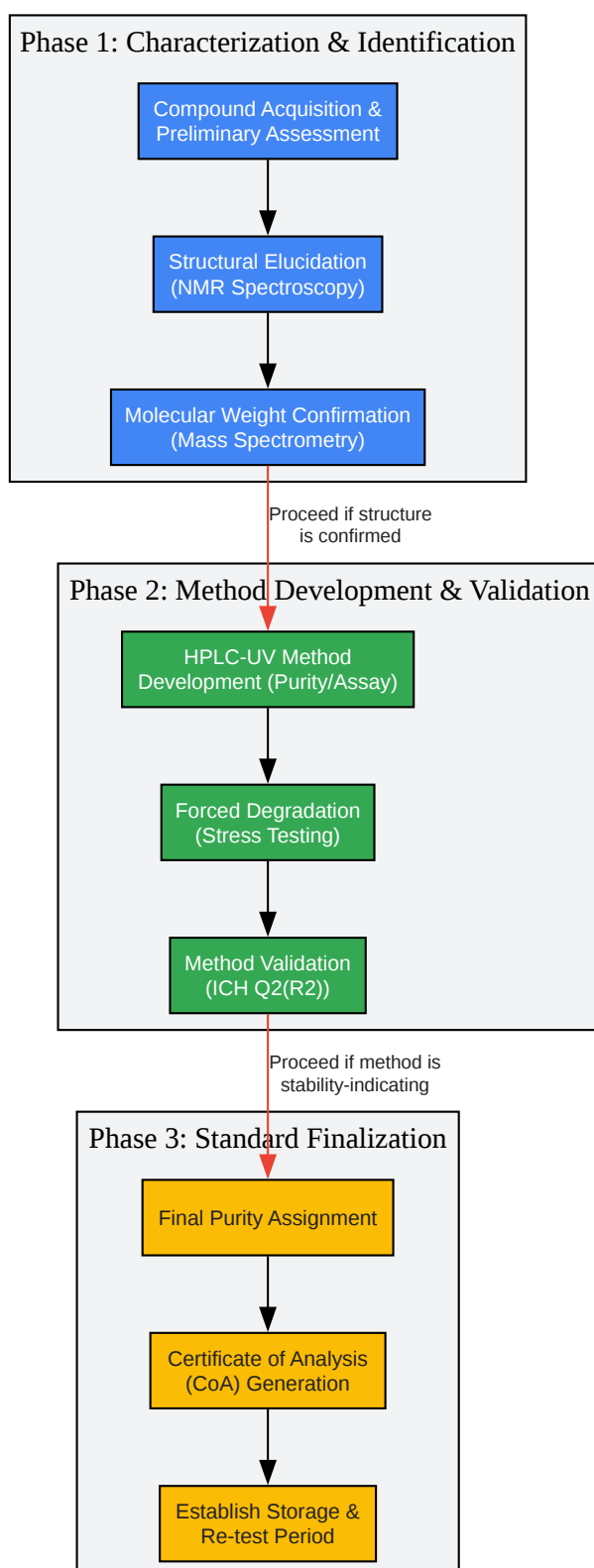
Introduction: The Imperative for a Well-Characterized Standard

2-(3-Hydroxybenzyl)butyric acid is a small molecule characterized by a phenolic group and a carboxylic acid moiety, suggesting potential biological activity while also presenting specific analytical challenges, such as susceptibility to oxidation. An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. The accuracy of all subsequent research and quality control, from preclinical studies to final product release, is contingent upon the quality of this standard. Therefore, a systematic approach to its development is not merely a recommendation but a foundational requirement.

This guide provides the underlying scientific rationale for each step, empowering researchers to not only follow the protocols but also to adapt them based on empirical data.

Workflow for Analytical Standard Development

The development process follows a logical progression from broad characterization to specific, validated quantitative methods. This ensures that each subsequent step is built upon a solid analytical foundation.



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Caption: Workflow for establishing a qualified analytical standard.

Phase 1: Definitive Physicochemical Characterization

Before quantitative analysis can be performed, the identity and structure of the candidate standard material must be unequivocally confirmed.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation for small organic molecules, providing detailed information about the carbon-hydrogen framework.^{[1][2]}

Rationale: 1D NMR (¹H and ¹³C) confirms the presence of key functional groups (aromatic protons, carboxylic acid proton, etc.) and the overall carbon skeleton. 2D NMR experiments (like COSY, HSQC, and HMBC) are essential for unambiguously assigning these signals and confirming the connectivity of the atoms, for instance, verifying the position of the hydroxyl group on the benzyl ring.^[3]

Protocol 1: NMR Structural Confirmation

- **Sample Preparation:** Accurately weigh ~5-10 mg of 2-(3-Hydroxybenzyl)butyric acid and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **¹H NMR Acquisition:** Acquire a standard proton spectrum. Observe for characteristic signals: aromatic protons (approx. 6.5-7.5 ppm), the alpha-proton to the carboxyl group, and the methylene protons of the benzyl group.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Identify the carbonyl carbon (typically >170 ppm), aromatic carbons, and aliphatic carbons.
- **2D NMR Acquisition:** Perform COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to establish atomic connectivity.
- **Data Analysis:** Integrate proton signals and compare chemical shifts and coupling constants to theoretical values to confirm the isomeric structure and rule out impurities.

Molecular Weight Confirmation by Mass Spectrometry (MS)

MS provides the exact mass of the molecule, serving as a critical checkpoint for identity confirmation.

Rationale: High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental composition ($C_{11}H_{14}O_3$). This technique is highly sensitive and can also help identify potential impurities.

Protocol 2: HRMS Confirmation

- **Sample Preparation:** Prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) of the compound in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into an HRMS instrument (e.g., a TOF or Orbitrap analyzer) equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Acquire spectra in both positive and negative ion modes. In negative mode, expect to see the deprotonated molecule $[M-H]^-$. In positive mode, adducts like $[M+H]^+$ or $[M+Na]^+$ may be observed.
- **Analysis:** Compare the measured mass of the primary ion to the calculated theoretical mass of $C_{11}H_{14}O_3$ (194.0943 g/mol) [4]. The mass error should be within a narrow tolerance (e.g., < 5 ppm).

Phase 2: Quantitative Method Development and Validation

The goal of this phase is to develop a robust, stability-indicating HPLC method for purity assessment and assay, and then to validate it according to ICH guidelines. [5][6][7]

HPLC-UV Method Development

Rationale: Reversed-phase HPLC is the technique of choice for analyzing phenolic compounds and organic acids. [8][9]

- **Stationary Phase:** A C18 column is selected for its versatility in retaining compounds of moderate polarity like our target molecule.
- **Mobile Phase:** An acidic mobile phase is crucial. The low pH (typically 2.5-3.0) ensures that the carboxylic acid functional group is protonated (non-ionized), which prevents peak tailing and provides consistent retention.^{[10][11]}
- **Detection:** The phenolic ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or Diode Array Detector (DAD) is used to determine the optimal detection wavelength (λ_{\max}) and to assess peak purity.

Protocol 3: HPLC-UV Purity and Assay Method

- **Instrument:** HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
- **Column:** C18, 250 mm x 4.6 mm, 5 μm particle size.
- **Mobile Phase A:** 0.1% Phosphoric Acid in Water.
- **Mobile Phase B:** Acetonitrile.
- **Gradient:**
 - 0-20 min: 30% to 70% B
 - 20-25 min: 70% to 30% B
 - 25-30 min: 30% B (re-equilibration)
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 °C.
- **Detection Wavelength:** Scan for λ_{\max} (expected around 210 nm and 275 nm); monitor at the most sensitive, interference-free wavelength.^{[10][11]}
- **Injection Volume:** 10 μL .

- **Sample Preparation:** Prepare a stock solution of 1.0 mg/mL in methanol. Dilute with the mobile phase initial condition (70:30 A:B) to a working concentration of ~0.1 mg/mL.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the analytical method.^{[12][13]} The goal is to achieve 5-20% degradation of the active substance to identify potential degradation products and ensure the method can separate them from the parent peak.^[14]

Protocol 4: Forced Degradation

- **Prepare Samples:** Use a ~0.1 mg/mL solution of 2-(3-Hydroxybenzyl)butyric acid for each condition.
- **Acid Hydrolysis:** Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
- **Base Hydrolysis:** Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
- **Oxidative Degradation:** Add 3% H₂O₂ and keep at room temperature for 24 hours.
- **Thermal Degradation:** Expose the solid powder to 80 °C for 48 hours, then dissolve and analyze.
- **Photolytic Degradation:** Expose the solution to a calibrated light source as per ICH Q1B guidelines.
- **Analysis:** Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 3. The DAD detector is crucial here to check for co-eluting peaks.

Method Validation (per ICH Q2(R2))

The developed method must be validated to prove it is fit for its intended purpose.^{[6][15]}

1. **Specificity:** The forced degradation study provides the primary evidence of specificity, demonstrating the ability to resolve the analyte from potential degradants.

2. Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Concentration (µg/mL)	Peak Area (mAU*s)
10	125,400
25	312,900
50	626,100
100	1,251,500
150	1,878,200

Acceptance Criteria: Correlation coefficient (R^2) \geq 0.999

3. Accuracy (Recovery): Assessed by spiking a known amount of the standard into a placebo or blank matrix at different concentration levels.

Level	Theoretical (µg/mL)	Measured (µg/mL)	% Recovery
80%	80	79.5	99.4%
100%	100	100.8	100.8%
120%	120	119.2	99.3%

Acceptance Criteria: Mean recovery between 98.0% and 102.0%

4. Precision:

- Repeatability (Intra-assay): Analysis of six replicate samples at 100% concentration on the same day, by the same analyst.
- Intermediate Precision: Analysis by a different analyst on a different day using different equipment.

Precision Test	Mean Assay (%)	% RSD
Repeatability	99.8	0.45%
Intermediate Precision	100.1	0.62%

Acceptance Criteria: Relative Standard Deviation (RSD) \leq 2.0%

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

- LOD: The lowest amount of analyte that can be detected. (e.g., 0.1 $\mu\text{g/mL}$)
- LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (e.g., 0.3 $\mu\text{g/mL}$)

Alternative and Complementary Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: For assessing volatile impurities or if the analyte can be derivatized to become more volatile, GC-MS is a powerful tool.^[16] Derivatization of the carboxylic acid and hydroxyl groups (e.g., to form silyl esters) is typically required. GC-MS offers excellent separation efficiency and definitive identification of impurities through their mass spectra.^[17]

Phase 3: Finalization of the Analytical Standard

Upon successful validation of the analytical method, the standard can be finalized.

- Purity Assignment: The purity is typically determined by the HPLC area percent method, correcting for any known impurities, water content (by Karl Fischer titration), and residual solvents (by headspace GC). The final assigned purity is a mass balance calculation.
- Certificate of Analysis (CoA): A formal document is generated that includes all characterization data (NMR, MS), the validated HPLC method parameters, and the final assigned purity and/or assay value.

- Storage and Stability: Based on the forced degradation results and long-term stability studies, appropriate storage conditions (e.g., -20°C, protected from light) and a re-test date are established to ensure the standard remains fit for purpose over time.

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